![molecular formula C25H22N2O5 B2486700 1-(3-Ethoxyphényl)-7-éthyl-2-(5-méthylisoxazol-3-yl)-1,2-dihydrochroméno[2,3-c]pyrrole-3,9-dione CAS No. 874397-14-5](/img/structure/B2486700.png)

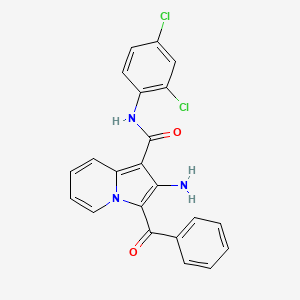

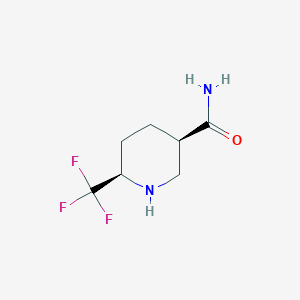

1-(3-Ethoxyphényl)-7-éthyl-2-(5-méthylisoxazol-3-yl)-1,2-dihydrochroméno[2,3-c]pyrrole-3,9-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

La synthèse et l’évaluation de nouveaux dérivés isoxazole/pyrazole ont révélé un potentiel anticancéreux prometteur. Les chercheurs ont synthétisé des composés basés sur l’intermédiaire clé 3-amino-5-méthylisoxazole et ont évalué leur cytotoxicité contre des lignées de cellules cancéreuses telles que Panc-1 et Caco-2. Bon nombre de ces dérivés ont présenté une forte puissance contre les cellules carcinomateuses Panc-1, ce qui en fait des candidats potentiels pour des recherches plus approfondies .

Dégradation photocatalytique

3-Amino-5-méthylisoxazole : joue un rôle dans la dégradation photocatalytique du sulfaméthoxazole (SMX). Les chercheurs ont étudié son élimination en tant que sous-produit récalcitrant résultant de la dégradation biologique des produits pharmaceutiques. Des procédés photo-Fenton solaires assistés par des complexes de ferrioxalate ont été explorés pour une élimination efficace de ce composé .

Hétérocyclisations

En chimie hétérocyclique, 3-amino-5-méthylisoxazole a été utilisé pour la synthèse de 4,5-diaryl-3-hydroxy-1-(5-méthylisoxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-ones. Ces composés sont prometteurs en raison de leurs activités biologiques diverses et de leurs applications thérapeutiques potentielles .

Propriétés pharmacologiques

Les dérivés de l’isoxazole, y compris ceux liés à notre composé, présentent un large éventail de propriétés pharmacologiques. Il s’agit notamment d’activités hypoglycémiantes, analgésiques, anti-inflammatoires, antibactériennes, anti-VIH et anticancéreuses. Les chercheurs continuent d’explorer de nouveaux dérivés à des fins thérapeutiques .

Potentiels chimiothérapeutiques

Les dérivés du pyrazole, qui peuvent être dérivés de 3-amino-5-méthylisoxazole, ont des potentiels chimiothérapeutiques polyvalents. Ils ont démontré des activités antinéoplasiques, y compris des effets antileucémiques, antitumoraux et antiprolifératifs. Leur capacité à inhiber les enzymes impliquées dans la division cellulaire en fait des candidats intrigants pour la thérapie anticancéreuse .

Synthèse de naphto[1,2-e][1,3]oxazines

Le composé a été utilisé dans la synthèse de naphto[1,2-e][1,3]oxazines, qui sont des structures hétérocycliques importantes ayant des applications potentielles dans la science des matériaux, la synthèse organique et la découverte de médicaments .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as isoxazole derivatives, have been found to exhibit a broad spectrum of pharmacological properties .

Biochemical Pathways

Similar compounds have been shown to interact with various biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propriétés

IUPAC Name |

1-(3-ethoxyphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-4-15-9-10-19-18(12-15)23(28)21-22(16-7-6-8-17(13-16)30-5-2)27(25(29)24(21)31-19)20-11-14(3)32-26-20/h6-13,22H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEKAUFTVFYLFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2486618.png)

![Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2486619.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2486620.png)

![8-hexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486621.png)

![4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2486624.png)

![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486632.png)

![5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2486635.png)

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2486638.png)